![molecular formula C6H14ClNO B2869449 (1R,2S)-2-(aminomethyl)cyclopentan-1-ol hydrochloride CAS No. 1909287-92-8](/img/structure/B2869449.png)
(1R,2S)-2-(aminomethyl)cyclopentan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-(aminomethyl)cyclopentan-1-ol hydrochloride, also known as Baclofen, is a drug that is commonly used to treat muscle spasms, particularly in patients with spinal cord injuries, multiple sclerosis, or cerebral palsy. Baclofen is a GABA-B receptor agonist, which means that it activates GABA-B receptors in the brain and spinal cord, resulting in a reduction in muscle tone and spasticity.
Applications De Recherche Scientifique
Synthesis and Evaluation of Aminocyclopentitol Inhibitors A study by Boss et al. (2000) focused on the synthesis and evaluation of aminocyclopentitol inhibitors of β-glucosidases, where derivatives similar to (1R,2S)-2-(aminomethyl)cyclopentan-1-ol hydrochloride showed inhibitory properties against β-glucosidases from different sources. This research suggests potential applications in developing inhibitors for enzymes involved in metabolic disorders or diseases such as diabetes and Gaucher's disease (Boss, Leroy, Blaser, & Reymond, 2000).
Organo- and Hydrogels Derived from Cyclo(L-Tyr-L-Lys) and Its ε-Amino Derivatives Xie et al. (2009) explored the use of cyclo(L-Tyr-L-Lys) and its ε-amino derivatives, which are structurally related to this compound, for the development of organo- and hydrogels. The study highlighted the potential of these compounds in creating materials for biomedical applications, including drug delivery systems and tissue engineering (Xie, Zhang, Ye, & Feng, 2009).
Primary Immune System Effects of Cyclopentane Neuraminidase Inhibitor Sidwell et al. (2001) investigated the primary immune system effects of a cyclopentane derivative, a structural analogue of this compound, as a neuraminidase inhibitor in influenza virus-infected mice. The study provides insights into the therapeutic potential of such compounds in treating viral infections without adversely affecting the immune response (Sidwell, Smee, Bailey, & Burger, 2001).
Propriétés
IUPAC Name |
(1R,2S)-2-(aminomethyl)cyclopentan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-4-5-2-1-3-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFZRXXEKVDQFB-RIHPBJNCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1909287-92-8 |
Source
|
Record name | (1R,2S)-2-(aminomethyl)cyclopentan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.